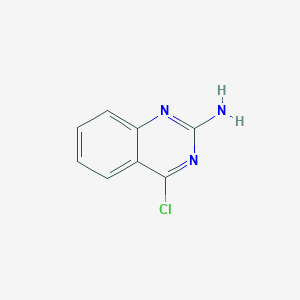

4-Chloroquinazolin-2-amine

Description

Properties

IUPAC Name |

4-chloroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAZODWQFAWXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439920 | |

| Record name | 4-chloroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124309-74-6 | |

| Record name | 4-chloroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloroquinazolin-2-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-Chloroquinazolin-2-amine. The information is curated for professionals in chemical research and drug development, with a focus on delivering precise data and actionable insights.

Chemical and Physical Properties

This compound is a substituted quinazoline, a class of heterocyclic compounds of significant interest in medicinal chemistry. The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃ | [1] |

| Molecular Weight | 179.61 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 124309-74-6 | [2] |

| Melting Point | 224-228 °C | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. Due to the basic amino group, it may exhibit some solubility in acidic aqueous solutions. | |

| Appearance | White to off-white solid | |

| Storage | 2-8°C, protect from light | [3] |

Chemical Structure

The structural details of this compound are fundamental to understanding its reactivity and potential biological interactions.

| Structural Representation | Data | Source |

| SMILES String | NC1=NC(Cl)=C2C=CC=CC2=N1 | [2] |

| InChI Key | Data not available | |

| 2D Structure |

A quinazoline ring system with a chlorine atom at position 4 and an amine group at position 2. |

Experimental Protocols

Synthesis of this compound from 2,4-Dichloroquinazoline

Materials:

-

2,4-Dichloroquinazoline

-

Ammonia (in a suitable solvent, e.g., 7N ammonia in methanol)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a sealed reaction vessel, dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as dichloromethane or methanol.

-

Nucleophilic Substitution: Add a solution of ammonia in methanol (e.g., 7N, 5.0 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Biological Activity

Chemical Reactivity:

The chemical reactivity of this compound is primarily dictated by the quinazoline core and its substituents. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, making it a versatile intermediate for the synthesis of more complex molecules.[4] The amino group at the 2-position can also participate in various chemical transformations.

Biological Activity and Signaling Pathways:

While specific biological data for this compound is limited in the public domain, the 4-aminoquinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[6][7] Derivatives of 4-aminoquinazoline are known to target a variety of protein kinases by competing with ATP for the binding site in the enzyme's active cleft.

Potential Kinase Inhibition:

Given its structural similarity to known kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against various kinases. The general mechanism of action for many 4-aminoquinazoline-based kinase inhibitors involves the inhibition of signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Below is a generalized representation of a signaling pathway that is often targeted by quinazoline-based kinase inhibitors, such as the EGFR signaling pathway.

Caption: Generalized signaling pathway often targeted by 4-aminoquinazoline-based kinase inhibitors.

Experimental Workflow for Kinase Inhibition Assay:

To determine the specific kinase targets of this compound, a standard experimental workflow would involve screening against a panel of kinases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Spectroscopic Analysis of 4-Chloroquinazolin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloroquinazolin-2-amine, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of directly published complete spectral datasets for this specific molecule, this guide combines established spectroscopic principles with data from closely related analogs to offer a robust interpretative framework.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom at position 4 and an amine group at position 2 dictates its characteristic spectral features. Spectroscopic analysis is crucial for confirming the identity and purity of this compound in synthetic chemistry and drug discovery workflows.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound based on the analysis of related compounds and general principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | ~ 6.0 - 7.0 | Broad Singlet | - |

| H-5 | ~ 7.8 - 8.0 | Doublet | ~ 8.0 |

| H-6 | ~ 7.2 - 7.4 | Triplet | ~ 7.5 |

| H-7 | ~ 7.6 - 7.8 | Triplet | ~ 7.5 |

| H-8 | ~ 7.5 - 7.7 | Doublet | ~ 8.0 |

¹³C NMR (Carbon NMR):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 160 - 162 |

| C-4 | ~ 155 - 157 |

| C-4a | ~ 120 - 122 |

| C-5 | ~ 128 - 130 |

| C-6 | ~ 125 - 127 |

| C-7 | ~ 134 - 136 |

| C-8 | ~ 126 - 128 |

| C-8a | ~ 150 - 152 |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₈H₆ClN₃ |

| Molecular Weight | 179.61 g/mol |

| Predicted [M]+ | m/z 179 |

| Predicted [M+2]+ | m/z 181 (due to ³⁷Cl isotope) |

| Major Fragmentation Peaks | Expected fragments arise from the loss of Cl, HCN, and cleavage of the quinazoline ring. |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400 - 3250 (two bands for primary amine) | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium to Weak |

| C=N Stretch | 1620 - 1580 | Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra involves the following steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay to ensure accurate data collection.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal.

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the mass analysis of quinazoline derivatives.

-

Sample Preparation:

-

For EI-MS, a small amount of the solid sample is introduced directly into the ion source.

-

For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute a small aliquot of this solution with the same solvent to a final concentration of about 1-10 µg/mL.

-

-

Instrument Parameters:

-

Set the ionization mode (EI or ESI positive/negative).

-

Optimize source parameters such as ionization energy/voltage, temperature, and gas flow rates.

-

Acquire data in a full scan mode over an appropriate m/z range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI).

-

Analyze the isotopic pattern, particularly for the presence of chlorine.

-

Interpret the fragmentation pattern to confirm the molecular structure.

-

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and press it into a transparent disk.

-

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample holder or KBr pellet.

-

Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

-

-

Spectral Interpretation:

Visualizations

Synthesis Workflow

The synthesis of this compound can be logically represented as a workflow. A common synthetic route involves the reaction of 2,4-dichloroquinazoline with an amine source.

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

The process of analyzing the spectroscopic data can also be visualized as a logical flow.

Caption: Workflow for spectroscopic data analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of this compound. By combining predicted data with established experimental protocols and logical workflows, researchers and scientists in the field of drug development can effectively characterize this important chemical entity. The provided information serves as a valuable resource for synthesis confirmation, purity assessment, and further structural elucidation studies.

References

Solubility Profile of 4-Chloroquinazolin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Chloroquinazolin-2-amine, a crucial parameter for its handling, formulation, and biological screening in drug discovery and development. Due to the limited availability of direct quantitative solubility data for this compound, this report leverages data from a closely related analogue, 2-Chloro-4-amino-6,7-dimethoxyquinazoline, to provide reasonable estimations. This guide also outlines standard experimental protocols for solubility determination, a general synthesis workflow, and the context of its potential role in relevant signaling pathways.

Estimated Solubility of this compound

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^4) |

| Methanol | 293.15 | 1.23 |

| 298.15 | 1.45 | |

| 303.15 | 1.71 | |

| 308.15 | 2.01 | |

| 313.15 | 2.36 | |

| Ethanol | 293.15 | 0.98 |

| 298.15 | 1.16 | |

| 303.15 | 1.38 | |

| 308.15 | 1.64 | |

| 313.15 | 1.94 | |

| Isopropanol | 293.15 | 0.75 |

| 298.15 | 0.89 | |

| 303.15 | 1.06 | |

| 308.15 | 1.27 | |

| 313.15 | 1.51 | |

| Acetone | 293.15 | 2.54 |

| 298.15 | 2.98 | |

| 303.15 | 3.49 | |

| 308.15 | 4.08 | |

| 313.15 | 4.77 | |

| Acetonitrile | 293.15 | 1.89 |

| 298.15 | 2.22 | |

| 303.15 | 2.60 | |

| 308.15 | 3.04 | |

| 313.15 | 3.55 | |

| N,N-Dimethylformamide (DMF) | 293.15 | 25.4 |

| 298.15 | 29.8 | |

| 303.15 | 34.9 | |

| 308.15 | 40.8 | |

| 313.15 | 47.7 | |

| Dimethyl sulfoxide (DMSO) | 293.15 | 35.2 |

| 298.15 | 41.3 | |

| 303.15 | 48.3 | |

| 308.15 | 56.5 | |

| 313.15 | 66.1 | |

| Water | - | Expected to be poorly soluble |

Note: The data presented is for 2-Chloro-4-amino-6,7-dimethoxyquinazoline and should be considered an estimation for this compound. It is highly recommended to determine the solubility of this compound experimentally for any quantitative application.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical method like UV-Vis spectroscopy)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any undissolved microparticles, either centrifuge the supernatant at a high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

General Synthesis Workflow

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The following diagram illustrates a general synthetic route.

Role in Signaling Pathways

Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, often targeting key enzymes in cellular signaling pathways, particularly those implicated in cancer. While the specific targets of this compound are not extensively documented, its core structure is a well-established scaffold for inhibitors of receptor tyrosine kinases (RTKs) and other kinases.

Many quinazoline-based drugs, such as Gefitinib and Erlotinib, are known to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of many cancers. Another important pathway often targeted by quinazoline derivatives is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and metabolism.

The diagram below illustrates a simplified representation of these interconnected signaling pathways where quinazoline derivatives, potentially including this compound, may exert their effects.

This guide provides a foundational understanding of the solubility and broader scientific context of this compound. For precise and reliable data, experimental determination of its solubility in the solvents of interest is strongly advised.

The 4-Aminoquinazoline Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The 4-aminoquinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its remarkable versatility and ability to interact with a wide range of biological targets have led to the development of several blockbuster drugs and a plethora of candidates in clinical trials. This technical guide provides an in-depth exploration of the biological significance of the 4-aminoquinazoline core, with a focus on its applications in oncology, infectious diseases, and cardiovascular medicine. Detailed experimental protocols and visual representations of key signaling pathways are provided to support researchers in their drug discovery endeavors.

Anticancer Activity: A Cornerstone of 4-Aminoquinazoline Significance

The most profound impact of the 4-aminoquinazoline scaffold has been in the field of oncology. Derivatives of this core are potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The primary mechanism of anticancer action for many 4-aminoquinazoline-based drugs is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1] Overexpression or activating mutations of EGFR are hallmarks of various cancers, including non-small cell lung cancer (NSCLC), and lead to uncontrolled cell proliferation and survival.[2] 4-Aminoquinazoline derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This blockade of EGFR signaling ultimately leads to cell cycle arrest and apoptosis of cancer cells.

Key downstream pathways affected by EGFR inhibition include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are crucial for cell growth and survival.

Other Kinase Targets

Beyond EGFR, the 4-aminoquinazoline scaffold has been successfully utilized to develop inhibitors of other kinases implicated in cancer, such as:

-

PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. Several 4-aminoquinazoline derivatives have shown potent inhibitory activity against PI3Kα.[3]

-

Tubulin Polymerization: Some derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis.[4]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro activity of representative 4-aminoquinazoline derivatives against various cancer cell lines and kinases.

Table 1: EGFR and HER2 Kinase Inhibitory Activity

| Compound | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | Reference |

| Compound 1i | 0.05 | - | [5] |

| Compound 1j | 0.1 | - | [5] |

| Afatinib | 0.6 | 3.5 | [6] |

| Compound 8 | 0.8 | - | [6] |

Table 2: Antiproliferative Activity against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| abc1 | A549 | 7.1 | [7] |

| abc1 | A431 | 2.2 | [7] |

| Erlotinib | A549 | ~7.5 | [7] |

| Erlotinib | A431 | ~3.0 | [7] |

| Compound 39 | H1975 | 1.96 | [4] |

| Gefitinib | H1975 | 8.15 | [4] |

| Compound 32 | A549 | 0.02 | [4] |

| Etoposide | A549 | 1.38 | [4] |

| Compound 6b | HCT-116 | - | [3] |

Table 3: PI3Kα Inhibitory Activity

| Compound | PI3Kα IC₅₀ (nM) | Reference |

| Compound 6b | 13.6 | [3] |

Table 4: Tubulin Polymerization Inhibitory Activity

| Compound | IC₅₀ (µM) | Reference |

| 4a4 | 0.0004 - 0.0027 | [8] |

| Colchicine | 0.0063 - 0.0314 | [4] |

Antimicrobial Activity

The 4-aminoquinazoline scaffold has also demonstrated significant potential in the development of novel antimicrobial agents, offering a promising avenue to combat the growing threat of antibiotic resistance.

Mechanism of Action

The antibacterial mechanism of some quinazoline derivatives is believed to involve the inhibition of DNA gyrase (Topoisomerase II), an essential enzyme for bacterial DNA replication and supercoiling. This mode of action is similar to that of the fluoroquinolone class of antibiotics.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 4-aminoquinazoline derivatives against various bacterial strains.

Table 5: Antimicrobial Activity (MIC in µg/mL)

| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |

| 3e | 3.9 | - | - | - | [9] |

| 3f | 7.8 | - | - | - | [9] |

| 3g | - | - | 62.5 | 62.5 | [9] |

| 4a | 4 | 4 | - | 2 | |

| 4c | - | 8 | 4 | - | |

| Amoxicillin | - | 8 | 8 | - | |

| Clotrimazole | - | - | - | 8 |

Cardiovascular Effects

Certain 4-aminoquinazoline derivatives, such as prazosin and its analogs, are utilized as α1-adrenoceptor antagonists for the treatment of hypertension. However, studies have indicated that some of these compounds may have varied effects on the heart, particularly in the context of ischemia-reperfusion injury. For instance, prazosin and doxazosin were found to increase infarct size, while bunazosin demonstrated a protective effect by decreasing it. These findings highlight the need for careful structural modification and pharmacological evaluation when developing 4-aminoquinazoline-based cardiovascular drugs.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of 4-aminoquinazoline derivatives.

Synthesis of 4-Anilinoquinazoline Derivatives (Microwave-Assisted)

This protocol describes a general and efficient method for the synthesis of N-aryl substituted 4-aminoquinazoline compounds.

Workflow for Synthesis

Procedure:

-

In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol) and the desired substituted aniline (1.2 mmol).

-

Add 2-propanol (5 mL) as the solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the reaction mixture at a constant power (e.g., 60W) for a specified time (e.g., 20 minutes). The reaction temperature will typically reach the reflux temperature of the solvent.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Collect the resulting solid product by filtration.

-

Wash the collected solid with cold 2-propanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

If necessary, further purify the product by column chromatography on silica gel.

In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method to determine the inhibitory activity of a compound against EGFR kinase by measuring ADP production.

Workflow for Kinase Assay

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the 4-aminoquinazoline test compound in 100% DMSO. Create a serial dilution of the compound.

-

Prepare a kinase reaction master mix containing a suitable peptide substrate and ATP in a kinase assay buffer.

-

Dilute recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.

-

-

Kinase Reaction:

-

To the wells of a 96-well plate, add a small volume (e.g., 5 µL) of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

-

Add the kinase reaction master mix (e.g., 10 µL) to each well.

-

Initiate the reaction by adding the diluted EGFR enzyme (e.g., 10 µL) to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add an ADP detection reagent (e.g., 50 µL) to each well. This reagent typically converts the generated ADP to ATP and produces a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence from all other readings.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.

-

Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 4-aminoquinazoline test compound in culture medium.

-

Add the compound dilutions to the wells, including a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Preparation of Antimicrobial Agent Dilutions:

-

Perform serial two-fold dilutions of the 4-aminoquinazoline test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension adjusted to a specific concentration (e.g., ~1.5 x 10⁸ CFU/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually assess the wells for turbidity (an indicator of bacterial growth).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion

The 4-aminoquinazoline scaffold is a cornerstone of modern medicinal chemistry, with a proven track record in the development of effective therapeutics, particularly in oncology. Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties to target a diverse array of biological molecules with high potency and selectivity. The continued exploration of this privileged scaffold, guided by a deep understanding of its biological interactions and supported by robust experimental methodologies, holds immense promise for the discovery of next-generation therapies for a wide range of human diseases.

References

- 1. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.lums.ac.ir [eprints.lums.ac.ir]

- 8. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 9. Comparison of the cardiac effects between quinazoline-based alpha1-adrenoceptor antagonists on occlusion-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Quinazoline Derivatives in Medicinal Chemistry: Synthesis, Therapeutic Applications, and Structure-Activity Relationships

Introduction

The quinazoline scaffold, a fused heterocyclic system composed of a benzene ring and a pyrimidine ring, is a cornerstone in the field of medicinal chemistry.[1] First synthesized in the late 19th century, this privileged structure has demonstrated a remarkable breadth of biological activities, leading to its incorporation into numerous therapeutic agents.[2][3] The versatility of the quinazoline core allows for chemical modifications at various positions, enabling the fine-tuning of pharmacological properties to target a wide array of biological pathways with high specificity and potency.[4]

Quinazoline derivatives are reported to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, antiviral, and antihypertensive properties.[4][5] The clinical success of several quinazoline-based drugs, such as Gefitinib, Erlotinib, and Lapatinib for cancer therapy, underscores the therapeutic potential of this scaffold.[3][6] These agents primarily function as kinase inhibitors, a testament to the scaffold's suitability for interacting with ATP-binding sites in enzymes.[7] This technical guide provides an in-depth review of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of quinazoline derivatives, with a focus on their application as anticancer agents. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of Quinazoline Derivatives

The synthesis of the quinazoline core can be achieved through various methods, ranging from classical cyclocondensation reactions to modern catalytic approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Strategies:

-

Niementowski Reaction: A classical method involving the condensation of anthranilic acid with an amide.[2]

-

Microwave-Assisted Synthesis: This technique often accelerates reaction times, improves yields, and is considered a green chemistry approach.[5][8] It has been successfully used for the solvent-free synthesis of quinazolines from 2-aminobenzophenones, aldehydes, and ammonium acetate.[5]

-

Metal-Catalyzed Reactions: Palladium and copper-catalyzed reactions have been developed for the efficient construction of the quinazoline ring system.[8][9]

-

Multi-Component Reactions (MCRs): These reactions offer an efficient way to create complex quinazoline derivatives in a single step from multiple starting materials, improving atom economy.[5]

-

Ultrasound-Promoted Reactions: Sonication can be used to promote reactions, often leading to higher yields and shorter reaction times, as demonstrated in Niementowski-like reactions.[8]

Below is a generalized workflow for the synthesis of 4-anilinoquinazoline derivatives, a common scaffold for kinase inhibitors.

Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.

Therapeutic Applications and Mechanisms of Action

The diverse biological activities of quinazolines have led to their investigation for numerous diseases. The most significant progress has been in oncology.

Anticancer Activity

Quinazoline derivatives exert their anticancer effects through various mechanisms, most notably by inhibiting key enzymes involved in cancer cell proliferation and survival.[7]

1. Tyrosine Kinase Inhibition (TKI) Many quinazoline-based anticancer drugs are potent inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][10] These drugs, including gefitinib and erlotinib, act as ATP-competitive inhibitors.[6] They bind to the ATP pocket of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways that promote cell growth, proliferation, and angiogenesis.[7] Mutations in EGFR can lead to resistance to first-generation inhibitors, prompting the development of next-generation quinazolines that can inhibit both wild-type and mutated forms of the enzyme.[6]

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

2. Tubulin Polymerization Inhibition Certain quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[11] Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). By binding to tubulin, these compounds disrupt the assembly of functional microtubules, leading to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells.[11][12]

3. Poly(ADP-ribose) Polymerase (PARP) Inhibition PARP-1 is a key enzyme in the DNA repair process.[13] Inhibiting PARP-1 in cancers with existing DNA repair defects (like those with BRCA mutations) can lead to synthetic lethality. Some quinazoline-2,4(1H,3H)-dione derivatives have shown promising PARP-1 inhibitory activity in the nanomolar range.[13]

Antimicrobial Activity

Quinazoline derivatives have been explored for their antibacterial and antifungal properties.[2][14] They are reported to act against a range of pathogens, including gram-positive and gram-negative bacteria, by interfering with essential cellular processes like cell wall or DNA synthesis.[14] Structure-activity relationship studies have shown that substitutions at positions 2 and 3, as well as the presence of halogens at positions 6 and 8, can enhance antimicrobial activity.[15]

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core structure. Extensive SAR studies have been conducted, particularly for anticancer agents targeting kinases.

Key SAR Insights for Kinase Inhibitors:

-

Position 4: A 4-anilino substitution is crucial for high-affinity binding to the ATP pocket of EGFR and other kinases.[7] Electron-withdrawing groups (e.g., chloro, bromo) on the aniline ring often enhance activity.[7]

-

Positions 6 and 7: Substitution with small, electron-donating groups like methoxy groups at these positions generally improves potency. These groups can enhance solubility and form key interactions within the kinase domain.[13]

-

Position 2: While often unsubstituted (hydrogen), modifications at this position can influence selectivity and potency.[13]

-

Position 3: The nitrogen at position 3 is a key hydrogen bond acceptor, interacting with the hinge region of the kinase domain, which is a critical interaction for inhibition.[12]

Caption: Key pharmacophoric features for quinazoline-based kinase inhibitors.

Quantitative Data on Biological Activity

The potency of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values. The tables below summarize representative data for quinazoline derivatives against various cancer targets and cell lines.

Table 1: Inhibitory Activity of Quinazoline Derivatives against Kinases

| Compound Class | Target Kinase | Representative IC₅₀ | Reference |

| 4-Anilinoquinazoline | EGFR-TK | 0.47 nM | [7] |

| Quinazolin-4-one | VEGFR-2 | 4.6 µM | [10][16] |

| Quinazolin-4-one | Cdk4 | 0.47 µM | [11] |

| Quinazoline-indazole hybrid | VEGFR-2 | 5.4 nM | [7] |

| Quinazoline-2,4(1H,3H)-dione | PARP-1 | Nanomolar range | [13] |

Table 2: Antiproliferative Activity of Quinazoline Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Representative GI₅₀/IC₅₀ | Reference |

| Quinazolinone Sulfamate | DU-145 | Prostate | 50 nM (GI₅₀) | [12] |

| 5,6,7-trimethoxy-4-aminoquinazoline | Various | Lung, Colon, Breast, etc. | Micromolar range (IC₅₀) | [13] |

| Quinoline-Chalcone Derivative | MGC-803 | Gastric | 1.38 µM (IC₅₀) | [15] |

| Thiazole-Quinazoline Derivative | MCF-7 | Breast | 2.86 µM (IC₅₀) | [17] |

| Quinazolin-4-one Derivative | CCRF-CEM | Leukemia | 1.569 µM (IC₅₀) | [17] |

Experimental Protocols

Detailed and reproducible experimental methods are critical for drug discovery. Below are representative protocols for key assays used to evaluate quinazoline derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol describes a common method to determine the IC₅₀ value of a compound against a specific kinase.

-

Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of the test quinazoline derivative in DMSO and then in kinase assay buffer. b. In a 96-well plate, add the kinase, the peptide substrate, and the diluted compound. c. Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the detection reagent according to the manufacturer's instructions. e. Measure luminescence using a plate reader.

-

Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

-

Materials: Cancer cell line (e.g., A549 lung cancer cells), cell culture medium (e.g., DMEM) with fetal bovine serum (FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or SDS solution).

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the quinazoline derivative (and a vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 72 hours). c. After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells. d. Remove the medium and add a solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Determine the GI₅₀ or IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The quinazoline scaffold remains a highly valuable and versatile platform in modern medicinal chemistry. Its proven success, particularly in the development of targeted anticancer therapies, continues to inspire further research.[17][18] Future efforts will likely focus on several key areas:

-

Overcoming Drug Resistance: Designing novel quinazoline derivatives that can effectively inhibit mutated forms of kinases or target alternative pathways to combat acquired resistance.[6]

-

Improving Selectivity: Developing compounds with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects and reduce toxicity.

-

Hybrid Molecules: Creating hybrid molecules that combine the quinazoline core with other pharmacophores to achieve dual-targeting or synergistic effects.[19][20]

-

Exploring New Therapeutic Areas: While oncology is a major focus, the broad spectrum of biological activities suggests that quinazoline derivatives hold promise for treating infectious diseases, inflammatory conditions, and neurological disorders.[2]

The continued exploration of the chemical space around the quinazoline nucleus, coupled with advances in computational drug design and a deeper understanding of disease biology, will undoubtedly lead to the discovery of new and more effective therapeutic agents.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. ymerdigital.com [ymerdigital.com]

- 5. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. ujpronline.com [ujpronline.com]

- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. actascientific.com [actascientific.com]

- 16. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

Potential Therapeutic Targets for 4-Aminoquinazoline Analogs: A Technical Guide

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous targeted therapies, particularly in oncology. Analogs of this core structure have been extensively developed as potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the key therapeutic targets of 4-aminoquinazoline derivatives, presenting quantitative data, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and experimental workflows for researchers and drug development professionals.

Key Therapeutic Targets

4-Aminoquinazoline analogs primarily exert their therapeutic effects by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling pathways controlling cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. The most prominent targets for 4-aminoquinazoline derivatives include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal for cell proliferation and survival.[1][2] Overexpression or activating mutations of EGFR are common in various solid tumors, such as non-small cell lung cancer and colorectal cancer.[3][4] 4-Aminoquinazoline-based molecules, such as gefitinib and erlotinib, are well-established EGFR inhibitors that compete with ATP for binding to the kinase domain, thereby blocking its activity.[3][5]

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR signaling can starve tumors of their blood supply, impeding their growth. Several 4-aminoquinazoline analogs have been developed as potent VEGFR inhibitors, with some, like vandetanib, exhibiting dual EGFR and VEGFR inhibitory activity.[6][8] This dual inhibition can offer a synergistic anti-cancer effect by simultaneously targeting tumor cell proliferation and angiogenesis.[8][9]

Aurora Kinases

Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and chromosome segregation.[10] Their overexpression is frequently observed in various cancers and is associated with genomic instability. Inhibition of Aurora kinases by 4-aminoquinazoline derivatives can lead to mitotic arrest and apoptosis in cancer cells.[10]

Phosphoinositide 3-kinase (PI3K)/Akt Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3][11] The p110α subunit of PI3K is frequently mutated and activated in human cancers.[3] Some 4-aminoquinazoline derivatives have been specifically designed to target PI3Kα, leading to the inhibition of Akt phosphorylation and the induction of apoptosis in cancer cells.[11]

Quantitative Data on 4-Aminoquinazoline Analogs

The following tables summarize the inhibitory activities of representative 4-aminoquinazoline analogs against their kinase targets and their anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 4-Aminoquinazoline Analogs

| Compound/Analog | Target Kinase | IC50 (nM) | Reference |

| Compound 19h | EGFR | 0.47 | |

| Gefitinib | EGFR | 25.42 | [5] |

| Erlotinib | EGFR | 33.25 | [5] |

| Compound 15a | EGFR | 130 | [9] |

| Compound 15b | EGFR | 150 | [9] |

| Compound 15e | EGFR | 690 | [9] |

| Vandetanib | VEGFR-2 | 74 | [12] |

| Compound 15a | VEGFR-2 | 560 | [9] |

| Compound 15e | VEGFR-2 | 870 | [9] |

| Compound 15b | VEGFR-2 | 1810 | [9] |

| Compound 11d | VEGFR-2 | 5490 | |

| Cabozantinib | VEGFR-2 | 4.5 | [7] |

| Compound SQ2 | VEGFR-2 | 14 | [7] |

| Compound 6b | PI3Kα | 13.6 | [11] |

Table 2: Anti-proliferative Activity of 4-Aminoquinazoline Analogs in Cancer Cell Lines

| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 19h | A549 | Lung Cancer | <1 | |

| Compound 19h | HT-29 | Colon Cancer | <1 | |

| Compound 15b | HT-29 | Colon Cancer | 5.27 | [9] |

| Compound 15b | MCF-7 | Breast Cancer | 4.41 | [9] |

| Compound 15b | H460 | Lung Cancer | 11.95 | [9] |

| Compound SQ2 | HT-29 | Colon Cancer | 3.38 | [7] |

| Compound SQ2 | COLO-205 | Colon Cancer | 10.55 | [7] |

| Cabozantinib | HT-29 | Colon Cancer | 9.10 | [7] |

| Cabozantinib | COLO-205 | Colon Cancer | 10.66 | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and the experimental procedures for evaluating inhibitors is crucial for understanding their mechanism of action and for designing further studies.

Caption: EGFR signaling pathway and its inhibition.

Caption: VEGFR-2 signaling pathway in angiogenesis.

Caption: PI3K/Akt signaling pathway inhibition.

Caption: Experimental workflow for inhibitor evaluation.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of 4-aminoquinazoline analogs. The following are protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal. The signal intensity is proportional to the kinase activity.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2, Aurora A/B, PI3Kα)

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

To each well of the assay plate, add 2.5 µL of the diluted test compound or vehicle (for positive and negative controls).

-

Add 5 µL of a master mix containing the kinase substrate and ATP at a concentration near the Km for the specific kinase.

-

To initiate the reaction, add 2.5 µL of the diluted kinase enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of kinase assay buffer without the enzyme to the "Blank" wells.

-

-

Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the average luminescence of the "Blank" wells from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (MTT-based)

Objective: To assess the effect of a compound on the metabolic activity of cancer cells, as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include vehicle-treated (DMSO) and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the media-only blank from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

-

Western Blot Analysis for Akt Phosphorylation

Objective: To determine the effect of a compound on the phosphorylation status of Akt, a key downstream effector in the PI3K signaling pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the total and phosphorylated forms of Akt.

Materials:

-

Cancer cell line

-

Test compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (anti-phospho-Akt Ser473 and anti-total Akt)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of the test compound for the desired time. Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize the protein concentration of all samples and prepare them by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST and add ECL detection reagents.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated Akt as a ratio to total Akt.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are fixed, and their DNA is stained with a fluorescent dye (e.g., propidium iodide, PI). The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.

Materials:

-

Cancer cell line

-

Test compound

-

PBS

-

70% cold ethanol

-

PI/RNase staining buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells and treat them with the test compound for a specified duration.

-

Harvest both adherent and floating cells, and wash them with PBS.

-

-

Fixation: Resuspend the cell pellet and add it dropwise to ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark for 15-30 minutes at room temperature.

-

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data from at least 10,000 cells per sample.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

Materials:

-

Cancer cell line

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the test compound, harvest them, and wash with cold PBS.

-

Staining:

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Data Acquisition: Add 1X binding buffer to each sample and analyze immediately by flow cytometry.

-

Data Analysis: Use flow cytometry software to create a dot plot of FITC versus PI fluorescence and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

References

- 1. nanocellect.com [nanocellect.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. benchchem.com [benchchem.com]

Whitepaper: The 4-Aminoquinazoline Core: A Privileged Structure in Modern Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-aminoquinazoline scaffold has emerged as a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful therapeutic agents.[1][2][3] This scaffold's unique ability to bind with high affinity to the ATP-binding pocket of various protein kinases has established it as a cornerstone in the development of targeted cancer therapies.[4] Drugs such as gefitinib, erlotinib, and lapatinib, all built upon this core, have revolutionized the treatment of specific cancers by inhibiting key signaling pathways that drive tumor growth and proliferation.[5] This technical guide provides an in-depth exploration of the 4-aminoquinazoline core, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the critical biological pathways and workflows involved in its study.

The Privileged Scaffold Concept

A privileged structure is a molecular framework that is capable of providing useful ligands for more than one type of biological target.[2] These scaffolds possess the appropriate steric and electronic features to interact with diverse protein families, allowing for the generation of potent and selective modulators through targeted chemical modifications. The 4-aminoquinazoline moiety is a prime example, demonstrating remarkable versatility as a kinase inhibitor.[2][5]

Mechanism of Action: Inhibition of Kinase Signaling

The primary mechanism by which 4-aminoquinazoline derivatives exert their therapeutic effect is through the competitive inhibition of protein kinases.[4] Protein kinases are crucial enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer.

Targeting the EGFR Family

Many 4-aminoquinazoline-based drugs are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR/HER1) and other members of the ErbB family, such as HER2/ErbB2.[6][7][8] These small molecules act as ATP analogues, reversibly binding to the ATP-binding pocket within the intracellular catalytic domain of the receptor tyrosine kinase.[6][9] This binding action prevents the autophosphorylation of the kinase, thereby blocking the activation of downstream signaling cascades essential for cell growth, proliferation, and survival.[6][9][10] The two major pathways inhibited are:

-

RAS-RAF-MAPK Pathway: This pathway is central to regulating cell proliferation, invasion, and metastasis.[6]

-

PI3K/AKT Pathway: This pathway is a major driver of cell survival and anti-apoptotic signals.[6][10]

By shutting down these signaling pathways, 4-aminoquinazoline inhibitors can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. apexbt.com [apexbt.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Anilinoquinazolines from 4-Chloroquinazolines

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Anilinoquinazoline derivatives represent a privileged scaffold in medicinal chemistry, renowned for their potent biological activities, particularly as kinase inhibitors.[1][2] This class of compounds forms the core structure of several FDA-approved targeted cancer therapeutics, including Gefitinib (Iressa®) and Erlotinib (Tarceva®), which are inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][3][4] The overexpression or mutation of EGFR is a critical factor in the progression of various cancers, such as non-small-cell lung cancer (NSCLC), making it a key target for drug development.[2][3]

The most common and direct method for synthesizing these valuable compounds is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline and a substituted aniline.[1][4] This application note provides detailed protocols for this synthesis, comparative data for different reaction conditions, and a summary of the underlying biological pathway.

Mechanism of Action: EGFR Signaling Pathway Inhibition

Many 4-anilinoquinazoline derivatives function as ATP-competitive inhibitors of the EGFR signaling pathway.[2][4] In normal cellular processes, the binding of a ligand like Epidermal Growth Factor (EGF) causes the EGFR to dimerize and autophosphorylate its tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation, survival, and growth.[2] 4-Anilinoquinazoline compounds bind to the ATP-binding pocket within the EGFR kinase domain, preventing autophosphorylation and thereby blocking the entire downstream signaling cascade.[2][4]

Caption: EGFR signaling pathway and inhibition by 4-anilinoquinazolines.

Synthetic Workflow and Protocols

The synthesis of 4-anilinoquinazolines is typically achieved through a direct SNAr reaction. The process involves the reaction of a 4-chloroquinazoline intermediate with an appropriately substituted aniline, often heated in a suitable solvent.[5] This method is versatile and can be performed using conventional heating or accelerated significantly with microwave irradiation, which often leads to higher yields and shorter reaction times.[1][2]

Caption: General workflow for the synthesis of 4-anilinoquinazolines.

Protocol 1: Conventional Synthesis via Reflux

This protocol describes a general method for the synthesis of 4-anilinoquinazolines adapted from procedures used for preparing compounds like Erlotinib.[5][6][7]

Materials:

-

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 equivalent)

-

3-Ethynylaniline (1.1-1.5 equivalents)

-

Isopropanol (IPA)

-

Pyridine or another suitable base (1.1-1.5 equivalents)

Procedure:

-

In a round-bottom flask equipped with a condenser and under an inert atmosphere (e.g., nitrogen), dissolve 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq.) and 3-ethynylaniline (1.1-1.5 eq.) in isopropanol.

-

Add the base (e.g., pyridine, 1.1-1.5 eq.) to the mixture.[6][7]

-

Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4-6 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-chloroquinazoline starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the filtered solid with cold isopropanol, followed by a non-polar solvent like hexane, to remove residual impurities.[6]

-

Dry the final product under vacuum to obtain the purified 4-anilinoquinazoline derivative.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating, often resulting in improved yields and significantly reduced reaction times.[1][2]

Materials:

-

4-Chloroquinazoline (1.0 mmol)

-

Substituted aniline (1.2 mmol)

-

Microwave reactor with sealed reaction vessels

Procedure:

-

In a microwave-safe reaction vessel, combine the 4-chloroquinazoline (1.0 mmol) and the desired substituted aniline (1.2 mmol).[2]

-

Seal the vessel securely.

-

Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 100-120°C) for a predetermined time (typically 10-40 minutes).[1]

-

After irradiation, cool the vessel to room temperature.

-

The product often precipitates out of solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Isolate the solid product by filtration and wash with a suitable cold solvent.

-

Dry the product under vacuum.

Data Presentation

The efficiency of the synthesis is highly dependent on the electronic properties of the aniline and the reaction conditions. The following tables summarize yields obtained under various conditions.

Table 1: Microwave-Assisted Synthesis of Various 6-Halo-2-Phenyl-4-Anilinoquinazolines[1]

| Entry | 4-Chloroquinazoline Substrate | Aniline Substrate | Time (min) | Temp (°C) | Yield (%) |

| 1 | 4-Chloro-6-iodo-2-phenylquinazoline | N-methylaniline | 10 | 100 | 92 |

| 2 | 4-Chloro-6-bromo-2-phenylquinazoline | N-methylaniline | 10 | 100 | 96 |

| 3 | 4-Chloro-6-iodo-2-phenylquinazoline | 3-Methoxy-N-methylaniline | 10 | 100 | 85 |

| 4 | 4-Chloro-6-bromo-2-phenylquinazoline | 3-Methoxy-N-methylaniline | 10 | 100 | 88 |

| 5 | 4-Chloro-6-iodo-2-phenylquinazoline | 3-Bromo-N-methylaniline | 40 | 120 | 72 |

| 6 | 4-Chloro-6-bromo-2-phenylquinazoline | 3-Bromo-N-methylaniline | 40 | 120 | 73 |

| 7 | 4-Chloro-6-iodo-2-phenylquinazoline | Aniline | 20 | 100 | 80 |

| 8 | 4-Chloro-6-bromo-2-phenylquinazoline | 4-Methoxyaniline | 20 | 100 | 91 |

Data adapted from a study on microwave-mediated N-arylation in a THF/H₂O solvent system.[1]

Table 2: Comparison of Conditions for Erlotinib Synthesis

| Method | Solvent | Base | Temperature | Time | Yield | Reference(s) |

| Conventional | Isopropanol | Pyridine | Reflux | 4 h | Not specified | [7] |

| Conventional | Isopropanol | - | Reflux (80-90°C) | 4-6 h | Not specified | [6] |

| Conventional | Isopropanol | 3-Ethynylaniline HCl | Reflux | 15 h | 90% | [8] |

| Conventional | Methanol | Benzoic Acid | 25-30°C | 4 h | Not specified | [7] |

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. tandfonline.com [tandfonline.com]

Protocol for Nucleophilic Aromatic Substitution on 4-Chloroquinazoline: A Detailed Application Note for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SNAr) on 4-chloroquinazoline. This reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of biologically active compounds, including kinase inhibitors for cancer therapy. The quinazoline scaffold is recognized as a privileged structure in drug discovery.[1] This protocol will cover the reaction with nitrogen, oxygen, and sulfur nucleophiles, providing both conventional and microwave-assisted methodologies.

Introduction to Nucleophilic Aromatic Substitution on 4-Chloroquinazoline

The nucleophilic aromatic substitution on 4-chloroquinazoline is a versatile and widely employed reaction in the synthesis of 4-substituted quinazoline derivatives. The quinazoline ring system, particularly when substituted at the 4-position, is a key pharmacophore in numerous approved drugs and clinical candidates. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring activates the C4 position towards nucleophilic attack, facilitating the displacement of the chloro group by a variety of nucleophiles. This reaction is fundamental to the synthesis of many targeted therapies, such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib.[1]

The general mechanism for the SNAr reaction on 4-chloroquinazoline proceeds through a stepwise addition-elimination pathway. The nucleophile attacks the electron-deficient C4 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance. The subsequent departure of the chloride leaving group restores the aromaticity of the quinazoline ring, yielding the 4-substituted product.

Experimental Protocols